Dinorphin A Trifluoroacetic Acid Salt

Description

Endogenous Opioid Peptide Systems and Dynorphin (B1627789) A within Research Contexts

The body's endogenous opioid system is a complex network of peptides, receptors, and enzymes that play a crucial role in modulating pain, mood, stress responses, and reward pathways. biomol.com This system comprises three main families of opioid peptides: endorphins, enkephalins, and dynorphins. numberanalytics.com Dynorphins are derived from the precursor protein prodynorphin and are widely distributed throughout the central nervous system, with high concentrations in areas like the hypothalamus, hippocampus, and spinal cord. biosyn.com

Dinorphin A is a key member of the dynorphin family and is recognized as the primary endogenous ligand for the kappa-opioid receptor (KOR). wikipedia.org Its interaction with KORs triggers a cascade of intracellular signaling events that can lead to both analgesic and, paradoxically, pro-nociceptive (pain-promoting) effects, depending on the context and location of its release. numberanalytics.com The dual nature of Dinorphin A's actions has made it a fascinating and challenging molecule for researchers to understand. nih.gov In laboratory settings, Dinorphin A is often used in its trifluoroacetic acid salt form. This salt is a stable, crystalline solid that is soluble in various laboratory solvents, making it suitable for a wide range of experimental applications. biomol.com

Evolution of Dynorphin A Research and its Analogues

The journey of Dynorphin A research began with its discovery in the late 1970s as an exceptionally potent opioid peptide. numberanalytics.com Early research focused on its powerful analgesic properties. However, the therapeutic potential of native Dinorphin A was limited by its short half-life due to rapid degradation by proteases and its poor ability to cross the blood-brain barrier. ufl.edu

These limitations spurred the development of Dinorphin A analogues, synthetic versions of the peptide designed to have improved stability, selectivity, and pharmacokinetic properties. Researchers have explored various strategies to create these analogues, including:

Amino Acid Substitutions: Replacing specific amino acids in the peptide sequence to enhance receptor binding or resist enzymatic breakdown. nih.gov

Cyclization: Creating cyclic versions of the peptide to improve stability and conformational rigidity. ufl.edunih.gov

Truncation: Using shorter fragments of the full-length peptide that retain biological activity. nih.gov

Notable examples of Dynorphin A analogues developed through this research include arodyn and zyklophin, which have shown promise as KOR antagonists in preclinical studies. ufl.edu These analogues have been instrumental in dissecting the complex roles of the dynorphin/KOR system in conditions such as pain, addiction, and depression.

The synthesis of Dinorphin A and its analogues for research is typically achieved through solid-phase peptide synthesis (SPPS). nih.govacs.org This method involves building the peptide chain step-by-step on a solid resin support. The use of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups is a common strategy in the SPPS of dynorphins. acs.org The final peptide is then cleaved from the resin and purified, often resulting in the trifluoroacetic acid salt form. caymanchem.com

Broad Research Areas and Current Paradigms in Neuropeptide Science

The study of Dinorphin A is situated within the broader and rapidly evolving field of neuropeptide science. Neuropeptides, which are small protein-like molecules used by neurons to communicate, are now understood to be involved in a vast array of physiological processes beyond pain modulation, including metabolism, reproduction, and social behavior. nih.govfrontiersin.org

Current research paradigms in neuropeptide science are being shaped by several key trends:

Omics Technologies: The use of genomics, proteomics, and peptidomics is allowing for the large-scale identification and quantification of neuropeptides and their receptors, providing a more holistic view of their function. nih.gov

Advanced Imaging and Sensing: Novel techniques are being developed to visualize and measure neuropeptide release and receptor activation in real-time within living organisms, offering unprecedented insights into their dynamic roles in neural circuits. nih.gov Recent studies in 2024 have highlighted that neuropeptides, rather than fast neurotransmitters, may be the primary messengers in certain danger-sensing brain circuits. salk.edu

Focus on Allosteric Modulation and Biased Agonism: Researchers are moving beyond simple agonists and antagonists to develop molecules that can fine-tune receptor activity in more subtle ways. This includes the development of biased agonists that selectively activate certain downstream signaling pathways, potentially offering more targeted therapeutic effects with fewer side effects. frontiersin.org

Neuropeptide-Based Therapeutics: There is a growing interest in developing neuropeptides and their analogues as therapeutic agents for a wide range of disorders, from chronic pain and anxiety to obesity and neurodegenerative diseases. frontiersin.orgnumberanalytics.com

The ongoing exploration of Dinorphin A and its analogues continues to contribute significantly to our understanding of the intricate world of neuropeptides and holds promise for the future development of novel therapies for a variety of challenging medical conditions.

Properties

Molecular Formula |

C101H156F3N31O25 |

|---|---|

Molecular Weight |

2261.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C99H155N31O23.C2HF3O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;3-2(4,5)1(6)7/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1 |

InChI Key |

PEPHTYRSGTZPQI-XKTGBWIYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Structure and Chemical Biology in Research

Primary Amino Acid Sequence and Fragment Variants of Dynorphin (B1627789) A Investigated in Research

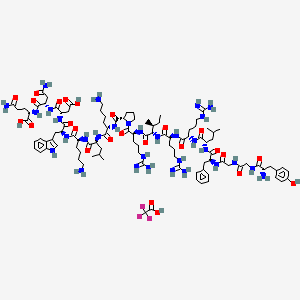

Dynorphin A is a heptadecapeptide, meaning it is composed of 17 amino acids. anaspec.comnih.gov Its primary sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln. nih.gov This sequence is highly conserved across various species, including humans, rats, mice, and pigs. nih.gov The N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe, is known as the "message" sequence and is common to most mammalian opioid peptides. nih.gov The C-terminal portion is referred to as the "address" sequence and is unique to Dynorphin A, contributing to its specific biological activities. nih.gov

In research, various fragments of Dynorphin A are frequently studied to understand the specific roles of different parts of the peptide. Some of the most commonly investigated fragments include:

Dynorphin A (1-13): This tridecapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) is a potent opioid peptide. wikipedia.org

Dynorphin A (1-11)NH2: This amidated fragment is often used in studies of opioid receptor binding and function. nih.govbiosynth.com

Dynorphin A (1-8): This truncated form has the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile and is an agonist at mu-, kappa-, and delta-opioid receptors, with the highest affinity for the kappa-opioid receptor. wikipedia.orgnih.gov

Dynorphin A (2-17) and (2-13): These fragments, which lack the N-terminal tyrosine essential for opioid receptor binding, are used to study the non-opioid, neuroexcitatory effects of dynorphin. nih.govnih.gov

| Fragment | Amino Acid Sequence | Key Research Focus |

|---|---|---|

| Dynorphin A (1-17) | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln | Full-length peptide, overall biological activity. anaspec.comnih.gov |

| Dynorphin A (1-13) | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys | Potent opioid activity. wikipedia.org |

| Dynorphin A (1-11)NH2 | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 | Opioid receptor binding and function. nih.govbiosynth.com |

| Dynorphin A (1-8) | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile | Agonist at multiple opioid receptors, highest for kappa. wikipedia.orgnih.gov |

| Dynorphin A (2-17) | Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln | Non-opioid, neuroexcitatory effects. nih.govnih.gov |

Post-Translational Modifications and Their Impact on Peptide Functionality in Research Models

Following its synthesis from the precursor protein prodynorphin, Dynorphin A can undergo several post-translational modifications (PTMs). wikipedia.org These modifications are chemical alterations that can significantly impact the peptide's stability, localization, and biological activity. youtube.comyoutube.com Cleavage of the precursor protein by proprotein convertase 2 (PC2) is a primary PTM that releases active dynorphin peptides. anaspec.comwikipedia.org

Other common PTMs investigated in research include:

Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, can regulate protein activity and signaling. youtube.com

Methylation: The addition of a methyl group can alter a protein's hydrophobicity and is involved in epigenetic regulation. youtube.comyoutube.com

Glycosylation: The attachment of sugar moieties can affect protein folding and conformation. youtube.com

Proteolytic cleavage: Further processing by enzymes can generate different fragments with distinct activities. youtube.com For instance, the removal of the N-terminal tyrosine abolishes opioid activity and can unmask non-opioid functions. nih.gov

Conformational Dynamics and Structural Determinants of Biological Activity

The three-dimensional structure of Dynorphin A is crucial for its interaction with opioid receptors. Research suggests that the peptide is highly flexible in aqueous solution but adopts a more defined conformation upon binding to its receptor or to lipid membranes. researchgate.net Molecular modeling studies have proposed that an α-helical conformation in the "address" sequence may be important for its binding potency and selectivity for the kappa opioid receptor. acs.org

The conformation of Dynorphin A is influenced by its amino acid sequence and the surrounding environment. For example, the presence of dodecylphosphocholine (B1670865) micelles, which mimic a cell membrane environment, induces a specific conformation in Dynorphin A(1-17). acs.org Understanding these conformational dynamics is key to designing synthetic analogs with improved properties.

Synthetic Methodologies for Dynorphin A and its Analogs in Academic Research

The synthesis of Dynorphin A and its analogs is essential for detailed structure-activity relationship studies. Several chemical strategies have been developed to produce these peptides for research purposes.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing Dynorphin A and its analogs. nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support (resin). nih.gov The use of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups for the amino acids is a standard approach in SPPS. nih.govacs.org Different types of resins, such as polystyrene (PS) and polyethylene (B3416737) glycol-polystyrene (PEG-PS), have been utilized, and the choice of resin can affect the purity of the final peptide. nih.gov

Cyclization Strategies in Peptide Design (e.g., Ring-Closing Metathesis)

To restrict the conformational flexibility of Dynorphin A and enhance its receptor selectivity, various cyclization strategies are employed. researchgate.net These strategies involve creating a cyclic structure within the peptide.

Lactam Bridges: Side chain-to-side chain lactam bridges have been used to stabilize α-helical conformations. acs.org For instance, cyclization between D-Aspartic acid and Lysine (B10760008) residues at specific positions has been shown to modulate receptor selectivity. acs.org

Ring-Closing Metathesis (RCM): This powerful technique has been used to synthesize cyclic Dynorphin A analogs by forming a carbon-carbon double bond between the side chains of strategically placed allylglycine residues. nih.gov This was the first application of RCM to create cyclic analogs of Dynorphin A that preferentially interact with kappa opioid receptors. nih.gov

Peptide Stapling and Late-Stage Functionalization Techniques

Peptide stapling is a strategy used to lock a peptide into a specific conformation, often an α-helix, by introducing a synthetic brace. This technique can enhance the peptide's stability and cell permeability. While specific examples for Dynorphin A are emerging, the principles are widely applied in peptide drug design.

Late-stage functionalization involves modifying the peptide after its primary sequence has been assembled. This can include the introduction of reactive groups for affinity labeling, such as isothiocyanate and bromoacetamide groups, which has been successfully performed on Dynorphin A analogs while they are still attached to the solid-phase resin. nih.gov

| Methodology | Description | Example Application |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain on a solid support. nih.gov | Synthesis of linear Dynorphin A analogs and precursors for cyclization. nih.govnih.gov |

| Lactam Bridge Cyclization | Formation of a cyclic amide bond between amino acid side chains. acs.org | Creating cyclic analogs to enhance receptor selectivity. acs.org |

| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond to create a cyclic peptide. nih.gov | Synthesis of conformationally constrained Dynorphin A-(1-11)NH2 analogs. nih.gov |

| Late-Stage Functionalization | Modification of the peptide after assembly of the primary sequence. nih.gov | Introduction of reactive groups for affinity labeling studies. nih.gov |

Receptor Pharmacology and Signal Transduction Studies

Kappa Opioid Receptor (KOR) Interactions

Dinorphin A is considered a cognate agonist for the KOR, demonstrating high affinity and potent activation of this receptor. nih.govnih.gov The intricate details of this interaction, from ligand binding to the subsequent intracellular signaling pathways, are crucial for understanding its physiological roles.

Ligand Binding Affinity and Selectivity Profiling

Dinorphin A exhibits high binding affinity for the kappa opioid receptor. nih.gov Studies have reported Ki values in the nanomolar range, indicating a strong interaction. For instance, in CHO cells expressing KOR, Dynorphin (B1627789) A displays an affinity of approximately 0.1 nM. nih.gov While KOR is its primary target, Dynorphin A also shows affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), though generally with lower affinity. wikipedia.orgnih.govresearchgate.net This makes Dynorphin A more selective for KOR over the other opioid receptors. wikipedia.org The trifluoroacetic acid salt form is often used in research settings to ensure solubility and stability of the peptide. sapphire-usa.com

Table 1: Binding Affinity of Dinorphin A for Opioid Receptors

| Receptor | Binding Affinity (Ki) | Cell Line | Reference |

|---|---|---|---|

| Kappa Opioid Receptor (KOR) | ~0.1 nM | CHO cells | nih.gov |

| Mu Opioid Receptor (MOR) | Low nM range | CHO cells | nih.gov |

| Delta Opioid Receptor (DOR) | Low nM range | CHO cells | nih.gov |

Agonist and Antagonist Functional Characterization

Functionally, Dinorphin A acts as an agonist at the KOR. nih.govpnas.org This means that upon binding, it activates the receptor and elicits a biological response. In various functional assays, Dynorphin A demonstrates full agonism, capable of stimulating KOR as effectively as synthetic agonists like U50,488. nih.gov However, some studies have shown that certain fragments or analogs of Dynorphin A can exhibit antagonist properties. For example, a modified version, [Pro(3)]Dyn A(1-11)-NH(2), acts as a KOR antagonist. nih.gov The N-terminal tyrosine residue of Dynorphin A is essential for its agonist activity at opioid receptors. wikipedia.org

Molecular Modeling and Simulation of KOR Binding

Molecular modeling and simulation studies have provided valuable insights into the binding mode of Dinorphin A to the KOR. These studies, including cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, have revealed a "two-part" binding mechanism. pnas.orgoup.com The N-terminal "message" segment (YGGF) interacts with the canonical binding pocket of the receptor, while the C-terminal "address" segment contributes to selectivity. oup.com The interaction involves hydrophobic and hydrogen bonding between the initial amino acids of Dynorphin A and residues within the transmembrane helices of KOR. oup.com Specifically, the N-terminal tyrosine is crucial, and its interaction with the receptor is a key determinant of agonist activity. wikipedia.orgoup.com

G Protein Coupling and Signal Transduction Mechanisms (e.g., GTPγS Assays, cAMP Inhibition)

Upon activation by an agonist like Dinorphin A, the KOR couples to inhibitory G proteins (Gi/o). nih.gov This coupling can be measured using GTPγS binding assays, which assess the exchange of GDP for GTP on the Gα subunit, a hallmark of GPCR activation. nih.govnih.gov Studies have shown that Dynorphin A potently stimulates [35S]GTPγS binding in cells and tissues expressing KOR. nih.govku.edu This G protein activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). oup.comnih.gov This signaling pathway is a primary mechanism through which Dynorphin A exerts its effects. nih.gov

Beta-Arrestin Recruitment and Biased Signaling Investigations

In addition to G protein-dependent signaling, KOR activation can also lead to the recruitment of β-arrestins. nih.govnih.gov β-arrestins are proteins that can mediate receptor desensitization and also initiate their own signaling cascades. The ability of a ligand to preferentially activate one pathway (e.g., G protein) over another (e.g., β-arrestin) is known as biased agonism. nih.gov Research suggests that Dinorphin A may act as a biased agonist at the KOR. nih.govpnas.org Some studies indicate that while it is an efficacious agonist for G protein activation, its ability to recruit β-arrestin can vary. nih.gov This concept of biased signaling is an active area of research, as it may be possible to develop KOR agonists that retain therapeutic effects while minimizing unwanted side effects by selectively activating specific downstream pathways. nih.gov

Delta Opioid Receptor (DOR) Interactions

Dinorphin A demonstrates the ability to bind to and activate the delta opioid receptor (DOR), although generally with a lower affinity compared to its interaction with the KOR. wikipedia.orgnih.gov Studies have shown that dynorphins, including Dinorphin A, bind to DOR in brain tissue. nih.gov

Research utilizing mammalian cells transfected with the human delta opioid receptor (hDOR) has provided quantitative insights into this interaction. In these experimental systems, Dinorphin A was found to displace the binding of radiolabeled ligands, indicating a direct interaction with the receptor. Furthermore, functional assays have confirmed that this binding leads to receptor activation. nih.gov

Research Findings on Dinorphin A and DOR Interactions

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) | Nanomolar (nM) range | Mammalian cells transfected with hDOR | nih.gov |

| Functional Activity (EC50) | Nanomolar (nM) range for inducing potassium current | Xenopus oocytes co-expressing hDOR and G protein-activated potassium channels | nih.gov |

This table summarizes key findings on the interaction of Dinorphin A with the Delta Opioid Receptor (DOR). Ki represents the inhibition constant, a measure of binding affinity, while EC50 indicates the concentration required to elicit a half-maximal response in a functional assay.

The signal transduction cascade initiated by Dinorphin A at the DOR involves the activation of G proteins. nih.gov Opioid receptors, including the DOR, are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase and modulation of ion channel activity. youtube.com In the case of Dinorphin A's interaction with the DOR, it has been demonstrated to activate G protein-activated inwardly rectifying potassium (GIRK) channels, leading to a potassium current. nih.gov This hyperpolarizes the neuron, reducing its excitability.

Non Opioid Receptor Mediated Actions and Mechanisms

N-methyl-D-aspartate (NMDA) Receptor Modulation

Dinorphin A's interaction with NMDA receptors is a significant aspect of its non-opioid activity and is implicated in its neurotoxic effects. oup.com This modulation occurs independently of opioid receptors and involves both direct and indirect interactions with the NMDA receptor complex.

Research has demonstrated that various forms of dynorphin (B1627789) can directly block NMDA-activated currents (INMDA). nih.govnih.gov This blocking action is notable for being voltage-independent. nih.govutmb.edu The potency of this blockade is dependent on the length of the peptide, with longer dynorphin fragments exhibiting greater inhibitory effects. For instance, the half-maximal inhibitory concentration (IC50) for Dynorphin A (1-32) is significantly lower than that for shorter fragments like Dynorphin A (1-17) and Dynorphin A (1-13). nih.govutmb.edu The inhibitory action of dynorphin on NMDA receptors is not prevented by opioid receptor antagonists such as naloxone or the specific kappa-opioid receptor antagonist nor-Binaltorphimine (nor-BNI). nih.gov Single-channel analyses have revealed that dynorphin reduces the probability of the NMDA channel being open without altering its conductance. nih.gov

| Dynorphin Fragment | IC50 (µM) | Reference |

|---|---|---|

| Dynorphin (1-32) | 0.25 | nih.gov |

| Dynorphin (1-17) | 1.65 | nih.gov |

| Dynorphin (1-13) | 1.8 | nih.gov |

| Dynorphin A (1-32) | 0.26 | utmb.edu |

| Dynorphin A (1-17) | 6.6 | utmb.edu |

| Dynorphin A (1-13) | 7.4 | utmb.edu |

| Dynorphin A (1-10) | 42.0 | utmb.edu |

The prevailing hypothesis is that dynorphin acts directly on the NMDA receptor. nih.gov Evidence suggests that dynorphin interacts with a site conformationally linked to the redox site(s) on the NMDA receptor, which in turn alters the gating properties of the channel. The binding site for dynorphin is distinct from those for Zn2+ or H+. Some studies propose that dynorphin may act at the glycine and/or polyamine sites on the NMDA receptor complex. nih.gov Furthermore, there is evidence of a direct chemical interaction, with studies showing that glutamate and aspartate can bind non-covalently to Dinorphin A. nih.gov This direct interaction may explain some of the non-opioid physiological effects of the peptide. nih.gov

Bradykinin (B550075) Receptor System Involvement

Dinorphin A has been shown to produce neural excitation through a non-opioid mechanism involving the activation of bradykinin receptors. u-tokyo.ac.jpnih.gov This interaction leads to an influx of calcium via voltage-sensitive calcium channels in sensory neurons. u-tokyo.ac.jpnih.gov The action of dynorphin at bradykinin receptors is distinct from the primary signaling pathway activated by bradykinin itself. u-tokyo.ac.jpnih.gov This agonist action of dynorphin at bradykinin receptors is believed to underlie the hyperalgesia (increased sensitivity to pain) produced by the administration of dynorphin. u-tokyo.ac.jpnih.gov Blockade of spinal B1 or B2 bradykinin receptors can reverse persistent neuropathic pain, particularly when there is a sustained elevation of endogenous spinal dynorphin. u-tokyo.ac.jp

Mechanisms of Excitotoxicity and Neurotoxicity Research

At higher concentrations, Dinorphin A can be excitotoxic, and this effect is mediated through a glutamatergic mechanism, predominantly involving NMDA receptors. oup.comnih.gov Sustained exposure to micromolar concentrations of Dynorphin A (1-13) can lead to an elevation of intracellular calcium ([Ca2+]i), a loss of calcium homeostasis, and ultimately neuronal death. nih.govnih.gov These excitotoxic effects can be prevented by NMDA receptor antagonists like MK-801, 2-amino-5-phosphopentanoic acid (AP-5), and 7-chlorokynurenic acid, but not by opioid antagonists. nih.gov This indicates that the neurotoxicity is a non-opioid-mediated event. oup.comnih.gov The neurodegeneration associated with secondary injury following spinal cord trauma, where dynorphin levels are significantly increased, is thought to be contributed by these excitotoxic mechanisms. nih.govnih.gov

Neurotransmitter Release Modulation (e.g., acetylcholine, dopamine, serotonin, norepinephrine)

The dynorphin/kappa-opioid receptor (KOR) system is a key modulator of various neurotransmitter systems. While many of these modulatory effects are mediated by KORs, there is evidence for non-opioid actions as well. The Dyn/KOR system plays a crucial role in reward mechanisms and addiction by modulating the mesolimbic dopamine pathway. nih.gov Endogenous dynorphin-like KOR agonists inhibit the release of dopamine in the dorsal and ventral striatum, acting as a negative feedback mechanism. mdpi.com The influence of dynorphin on forebrain dopamine release is a significant area of research. nih.gov Additionally, the dynorphin system has been shown to interact with other neurotransmitter systems. For instance, KOR activation can reduce the release or facilitate the reuptake of serotonin and inhibit the release of noradrenaline in the locus coeruleus. nih.gov There has also been a suggestion that dynorphin may play a role in acetylcholine-regulated dopamine release. nih.gov Neuromodulators like dopamine, serotonin, acetylcholine, and norepinephrine can have prolonged effects on synaptic activity. kenhub.com

Membrane Translocation and Cell Penetration Properties in Research

Dinorphin A possesses the ability to translocate across the plasma membrane of both neurons and non-neuronal cells, a characteristic shared with cell-penetrating peptides. nih.gov This penetration is not mediated by opioid receptors. nih.gov The structure of dynorphin peptides, with a high content of basic and hydrophobic amino acid residues, is similar to that of cell-penetrating peptides. nih.gov Once inside the cell, translocated dynorphin peptides have been observed to associate with the endoplasmic reticulum. nih.gov This ability to penetrate cells is correlated with the peptide's capacity to induce non-opioid effects. nih.gov It is hypothesized that this translocation may represent a novel signaling mechanism for dynorphins to communicate information to the cell's interior. nih.gov Studies have also shown that Dynorphin A can induce membrane permeabilization by forming proteolipidic pores in negatively charged membranes. nih.gov

Structure Activity Relationship Sar Investigations

Systematic Amino Acid Substitution Studies (e.g., Alanine (B10760859) Scan)

Systematic replacement of individual amino acid residues with alanine, a technique known as alanine scanning, has been pivotal in mapping the functional contributions of each part of the dynorphin (B1627789) A peptide. Studies on Dynorphin B (Dyn B), a closely related peptide, have shown that substitutions at specific positions can significantly alter receptor selectivity. frontiersin.org For instance, variants like G3A, Q8A, and K10A in Dyn B were created based on prior data indicating these shifts would not drastically affect binding properties. frontiersin.org

Further investigations into Dyn A have demonstrated that substitutions within the N-terminal region can have profound effects. Replacing the Glycine at position 2 (Gly²) with D-Alanine in Dyn A-(1-9) leads to a loss of kappa-selectivity. nih.gov Similarly, substituting the L-Arginine (L-Arg) residues at positions 6 and 7 with their D-isomers also diminishes kappa-selectivity, and combining a D-Ala² with D-Arg substitutions further reduces KOR binding. nih.gov

In a study of Dyn A-(1-13) analogues, substitutions at positions 2 and 4 revealed that the stereochemistry at position 2 is crucial for agonist activity. Analogues containing a D-amino acid at this position were significantly more potent agonists in the guinea pig ileum (GPI) assay and showed a preference for MORs. dtic.mil Conversely, analogues with an L-amino acid at position 2 displayed minimal agonist activity while retaining opioid receptor affinity. dtic.mil

Table 1: Effects of Amino Acid Substitutions on Dynorphin A Analogue Activity

| Analogue | Substitution(s) | Key Finding | Reference |

|---|---|---|---|

| [D-Ala²]Dyn A-(1-9) | Gly² → D-Ala | Loss of kappa-selectivity. | nih.gov |

| [D-Arg⁶]Dyn A-(1-9) | L-Arg⁶ → D-Arg | Diminished kappa-selectivity. | nih.gov |

| [D-Arg⁷]Dyn A-(1-9) | L-Arg⁷ → D-Arg | Diminished kappa-selectivity. | nih.gov |

| [L-Ala²,Trp⁴]Dyn A(1-13) | Gly², Phe⁴ → L-Ala, Trp | Preferentially interacted with MORs. | dtic.mil |

| [D-Leu²,Trp⁴]Dyn A(1-13) | Gly², Phe⁴ → D-Leu, Trp | Potent agonist in GPI assay, preferred MORs. | dtic.mil |

Role of N-Terminal "Message" Sequence in Receptor Binding

The N-terminal sequence of dynorphin A, typically the first four amino acids (Tyr-Gly-Gly-Phe), is often referred to as the "message" sequence. This motif is common to many opioid peptides and is considered essential for activating opioid receptors. The initial tyrosine residue is particularly critical; its removal completely abolishes biological activity. pnas.org

Research has shown that this "message" sequence is a primary determinant of interaction with the mu and delta opioid receptors. nih.gov Modifications within this sequence can drastically alter receptor selectivity. For example, replacing the native Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) of dynorphin with the sequence of a highly mu-selective morphiceptin (B1676752) analogue (Tyr-Pro-NMePhe-D-Pro) resulted in a hybrid peptide that retained high affinity for both mu and kappa receptors but had very low affinity for delta sites. nih.gov This suggests that while the N-terminal sequence is crucial for general opioid activity, its specific composition can be engineered to steer selectivity. nih.gov Furthermore, substituting Gly² with D-alanine was found to reduce the potency of several dynorphin fragments, highlighting the importance of this residue's conformation for optimal receptor interaction. pnas.org

Significance of C-Terminal "Address" Sequence for Potency and Selectivity

The portion of the dynorphin A sequence C-terminal to the "message" sequence is known as the "address" sequence. This region is primarily responsible for conferring the peptide's characteristic high potency and selectivity for the kappa opioid receptor. nih.gov The "address" sequence contains a number of basic amino acid residues, which are crucial for this selectivity.

Studies involving the sequential removal of C-terminal amino acids from Dyn A-(1-13) have identified Lysine-13 (Lys¹³), Lysine-11 (Lys¹¹), and Arginine-7 (Arg⁷) as major contributors to the peptide's high potency. pnas.org The presence of these positively charged residues is thought to facilitate an electrostatic interaction with a negatively charged domain in the extracellular loop 2 (EL2) of the KOR. acs.orgnih.gov This interaction is a key determinant of kappa selectivity. frontiersin.orgnih.gov Truncated fragments like Dyn A-(1-8), which lack the C-terminal lysines, exhibit lower potency and selectivity for the KOR. nih.gov

Further evidence for the importance of the basic residues comes from substitution studies. Replacing neutral residues like Isoleucine-8 (Ile⁸) or Proline-10 (Pro¹⁰) with additional arginine residues led to analogues with enhanced kappa affinity. acs.orgnih.gov For example, the analogue [Pro³,Arg⁸]Dyn A(1−11)-NH₂ showed subnanomolar kappa affinity and several thousand-fold selectivity for the KOR. acs.org Additionally, amidation of the C-terminus, which removes the negative charge of the terminal carboxyl group, can significantly increase affinity for the KOR, likely by preventing interference with the electrostatic interactions of the basic residues. acs.org

Conformational Constraints and Cyclic Analogues

To investigate the bioactive conformation of dynorphin A, researchers have developed conformationally constrained analogues, often by creating cyclic peptides. acs.org This approach reduces the flexibility of the peptide, which can lead to higher potency and selectivity by locking the molecule into a shape that is optimal for receptor binding. acs.org

Cyclization has been applied to both the "message" and "address" sequences. Early work by Schiller and colleagues involved cyclizing an analogue between D-Cys² and Cys⁵, constraining the "message" sequence. acs.org While this increased potency, it did not interact well with kappa receptors. acs.org

More recent efforts have focused on constraining the "address" sequence. nih.govnih.gov Several cyclic analogues have been synthesized with disulfide or lactam bridges. For instance, creating a disulfide bridge between Cys⁵ and Cys¹¹ resulted in analogues with high kappa and mu receptor affinity in the central nervous system but weak activity at peripheral receptors. nih.gov Conversely, cyclization between positions 8 and 13 yielded analogues with high kappa potency at peripheral but not central receptors. nih.gov These findings suggest that conformational constraints can reveal differences between receptor subtypes in various tissues. acs.orgnih.gov

Lactam-bridge cyclization, for example in cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂, also produced analogues with moderate to high kappa receptor affinity. nih.gov These cyclic peptides generally showed decreased mu receptor affinity compared to their linear counterparts, thereby increasing their selectivity for the kappa receptor. nih.gov

Table 2: Activity of Selected Cyclic Dynorphin A Analogues

| Analogue | Type of Constraint | Receptor Profile | Reference |

|---|---|---|---|

| [Cys⁵,Cys¹¹]Dyn A(1-11)-NH₂ | Disulfide bridge | High central κ and μ affinity, weak peripheral activity. | nih.gov |

| [Cys⁸,Cys¹³]Dyn A(1-13)-NH₂ | Disulfide bridge | High peripheral κ potency and selectivity. | nih.gov |

| cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-13)NH₂ | Lactam bridge | Moderate and selective κ receptor affinity. | nih.gov |

| cyclo[D-Asp⁶,Dap⁹]Dyn A-(1-13)NH₂ | Lactam bridge | High κ receptor affinity and potent GPI agonist. | nih.gov |

| Zyklophin | N-benzyl-Tyr¹, cyclo(D-Asp⁵,Dap⁸) | KOR selective antagonist. | researchgate.netufl.edu |

Influence of Non-Naturally Occurring Amino Acids and Terminal Modifications

The introduction of non-naturally occurring amino acids and modifications to the N- and C-termini have been powerful strategies for enhancing the stability, potency, and selectivity of dynorphin A analogues. nih.govnih.gov

Incorporating D-amino acids, the non-natural stereoisomers of the standard L-amino acids, can have significant effects. As mentioned, a D-amino acid at position 2 tends to increase MOR preference and agonist potency in some assays. dtic.mil The substitution of L-Arg with D-Arg at various positions was found to decrease kappa-selectivity. nih.gov However, strategic D-amino acid substitutions can also enhance stability. nih.gov For example, the analogue [MeTyr¹,MeArg⁷,D-Leu⁸]Dyn(1-8)-NHEt showed opioid activity similar to native dynorphin A but with high kappa-receptor selectivity and increased analgesic potency. nih.gov

Terminal modifications are also crucial. N-terminal modifications, such as the N-benzylation in the KOR antagonist Zyklophin, are a key feature of some highly selective analogues. researchgate.netufl.edu C-terminal modification, particularly amidation, is a common strategy to improve KOR affinity by removing the C-terminal negative charge. acs.org Methyl esterification of the C-terminus has also been shown to enhance the potency of several dynorphin fragments. pnas.org These modifications highlight how altering terminal charges and adding bulky groups can fine-tune the interaction of the peptide with its receptor. nih.govarizona.edu

Endogenous Dynorphin System and Biotransformation Research

Prodynorphin (PDYN) Expression and Processing in Biological Tissues

Prodynorphin (PDYN), also known as proenkephalin B, is the polypeptide precursor from which dynorphin (B1627789) peptides are synthesized. wikipedia.org The gene for PDYN is expressed in various regions of the central nervous system (CNS), with the highest concentrations found in the hypothalamus, medulla, pons, midbrain, and spinal cord. wikipedia.org Its expression is not limited to the CNS; it has also been identified in peripheral tissues such as the endometrium, adrenal gland, testis, and pancreatic β-cells. nih.govwikipedia.org

The processing of the PDYN preproprotein into active opioid peptides is a critical step. This cleavage is primarily carried out by the enzyme proprotein convertase 2 (PC2). wikipedia.org Depolarization of a neuron containing prodynorphin triggers PC2 activity within synaptic vesicles, leading to the release of multiple active peptides, including Dynorphin A, Dynorphin B, and α/β-neoendorphin. wikipedia.org In some instances, incomplete processing can result in the release of "big dynorphin," a 32-amino acid peptide that contains the sequences of both Dynorphin A and Dynorphin B. wikipedia.org Research has also identified alternative splicing of PDYN mRNA in the human brain, which may lead to protein isoforms with different functions and cellular locations, such as the cell nucleus. nih.gov

The expression of PDYN can be regulated by various factors. For example, in pancreatic β-cells, PDYN levels are regulated in conjunction with insulin (B600854) in response to glucose and other nutrients. nih.gov Studies have shown that PDYN mRNA is one of the most significantly upregulated genes in the islets of mice on a high-fat diet, suggesting a link to metabolic conditions. nih.gov

Enzymatic Degradation Pathways of Dynorphin A and its Fragments

Once released, Dynorphin A and its related fragments are subject to rapid enzymatic degradation in biological tissues like human plasma. nih.govtandfonline.com This biotransformation is a complex process involving multiple enzyme systems that break down the parent peptide and its subsequent metabolites. nih.gov The degradation rate of Dynorphin A in peripheral blood is estimated to be around 40 pmol/min/μl, with a very short plasma half-life of less than a minute to four minutes. nih.gov This rapid breakdown presents a significant challenge for its potential therapeutic use. tandfonline.com

The degradation pathways are intricate, and their study often requires complex modeling approaches to understand the kinetics involved. nih.gov The enzymes responsible include endopeptidases, aminopeptidases, and carboxypeptidases, which are found in blood and various tissues. nih.gov

Identification of Specific Peptidases (e.g., Puromycin-Sensitive Aminopeptidase)

Several specific peptidases have been identified as key players in the metabolism of dynorphins. Among the most significant are aminopeptidases, which cleave amino acids from the N-terminus of the peptide.

Puromycin-Sensitive Aminopeptidase (B13392206) (PSA) : Also known as NPEPPS, PSA is a zinc metallopeptidase that accounts for a major part of the cytosolic aminopeptidase activity in human tissues. nih.gov It was initially identified through its role in metabolizing opioid peptides like dynorphins. nih.gov Studies have shown that both PSA and Aminopeptidase M exhibit a high affinity for longer dynorphin peptides, such as Dynorphin A (1-17). nih.gov The binding affinity is dependent on both the length and the specific sequence of the peptide. nih.gov

Aminopeptidase M : This enzyme also plays a role in the degradation of dynorphin-related peptides. nih.gov Kinetic studies show that for both aminopeptidases, the efficiency of hydrolysis (indicated by the kcat/Km constant) supports their involvement in the in vivo degradation of extended dynorphin peptides. nih.gov

Dynorphin A-Converting Enzyme : Research has also isolated a highly specific proteinase from the human spinal cord that converts Dynorphin A (1-17) into Leu-enkephalin and its C-terminal extensions. nih.gov This thiol-dependent enzyme appears to be exclusively involved in a distinct processing pathway for Dynorphin A, generating opioid peptides with selectivity for delta-opioid receptors. nih.gov

Characterization of Biotransformation Products

The enzymatic degradation of Dynorphin A results in a variety of smaller peptide fragments, some of which may have their own biological activities. The biotransformation of Dynorphin A (1-17) can lead to the formation of:

Leu-enkephalin : This is a major conversion product, particularly through the action of the dynorphin A-converting enzyme in the spinal cord. nih.gov

C-terminal extensions of Leu-enkephalin : These include Leu-enkephalin-Arg6 and Leu-enkephalin-Arg6-Arg7. nih.gov

N-terminally truncated fragments : Degradation can produce fragments like Dynorphin A (2-17), which lacks opioid activity but may contribute to neurotoxic effects. nih.gov

Other fragments : In human plasma, Dynorphin A (1-13) is degraded into a series of smaller fragments through a multi-step pathway. nih.gov

The table below summarizes some of the key enzymes and resulting products in the biotransformation of Dynorphin A.

| Enzyme/Enzyme Class | Substrate | Key Biotransformation Products | Tissue/System |

| Puromycin-Sensitive Aminopeptidase (PSA) | Dynorphin-related peptides | N-terminally cleaved fragments | Cytosol of various tissues |

| Aminopeptidase M | Dynorphin-related peptides | N-terminally cleaved fragments | Various tissues |

| Dynorphin A-Converting Enzyme | Dynorphin A (1-17) | Leu-enkephalin, Leu-enkephalin-Arg6, Leu-enkephalin-Arg6-Arg7 | Human spinal cord |

| Plasma Peptidases | Dynorphin A (1-13) | Multiple smaller peptide fragments | Human plasma |

Strategies for Enhancing Peptide Stability in Research

The inherent instability of peptides like Dynorphin A is a major hurdle in harnessing their therapeutic potential. tandfonline.comnih.gov Consequently, significant research efforts are focused on developing strategies to enhance their resistance to enzymatic degradation and improve their pharmacokinetic profiles. nih.govnih.gov

Structural Modifications for Proteolytic Resistance

Altering the primary structure of the peptide is a common and effective strategy to increase its stability. researchgate.netijper.org These modifications aim to make the peptide less recognizable to proteolytic enzymes without compromising its biological activity.

Amino Acid Substitution : Replacing natural L-amino acids with their D-enantiomers can confer resistance to proteolysis, as peptidases are typically specific to L-isomers. nih.govijper.org Other unnatural amino acids can also be incorporated to improve stability. nih.gov

N- and C-Terminal Modifications : Capping the ends of the peptide, for instance, through N-terminal acetylation or C-terminal amidation, can protect against degradation by aminopeptidases and carboxypeptidases, respectively. researchgate.net

Cyclization : Creating a cyclic peptide by forming a bond between the N- and C-terminus or between amino acid side chains can restrict the peptide's conformation, making it a poorer substrate for proteases. researchgate.net

Backbone Modifications : Altering the peptide bonds themselves (e.g., creating peptide bond surrogates) is another approach to prevent enzymatic cleavage. researchgate.net

PEGylation : The conjugation of polyethylene (B3416737) glycol (PEG) to the peptide can increase its size and shield it from enzymatic attack, thereby extending its half-life. mdpi.com

A study on Dynorphin A (1-7) utilized rational design with N-methylation and substitution with natural and unnatural amino acids to create a library of peptides with improved metabolic stability in plasma and against trypsin. nih.gov

Delivery Systems for Improved Pharmacokinetic Research (e.g., Glycoliposomes, Nanoformulations)

Encapsulating peptides within delivery systems is another powerful strategy to protect them from degradation and control their release. tandfonline.commdpi.com

Glycoliposomes : These are lipid-based vesicles that can entrap and protect peptides from enzymatic degradation in plasma. mdpi.com Mannosylated glycoliposomes, for example, have been developed to deliver a Dynorphin A analogue. nih.gov These systems protected the peptide from degradation and improved its delivery to the brain by approximately 3 to 3.5-fold when administered intranasally. nih.govnih.gov

Nanoformulations : Various nanostructured drug carriers, such as nanoparticles and polymer micelles, can enhance the stability and solubility of peptides. mdpi.com These systems can be designed to release the drug in a controlled manner and target specific tissues. mdpi.com

Hydrogels : These polymer networks can encapsulate peptides, offering sustained release and protection from the surrounding environment. mdpi.com

The table below outlines various strategies and their effects on peptide stability.

| Strategy | Method | Primary Advantage | Example Application |

| Structural Modification | Substitution with D-amino acids | Increased resistance to proteases | General peptide design |

| Structural Modification | N-methylation | Improved metabolic stability | Dynorphin A (1-7) analogues |

| Delivery System | Mannosylated Glycoliposomes | Protection from plasma degradation, enhanced brain delivery | Dynantin (a Dynorphin analogue) |

| Delivery System | Nanoformulations (e.g., nanoparticles) | Enhanced stability, solubility, and targeted delivery | General peptide/drug delivery |

Preclinical Research Models and Methodologies

In Vitro Pharmacological Characterization

The initial stages of characterizing Dinorphin A trifluoroacetic acid salt involve a battery of in vitro assays to determine its binding affinity, functional activity, and effects on isolated tissues. These studies provide foundational knowledge of the compound's mechanism of action at the molecular and cellular levels.

Radioligand Displacement Binding Assays

Radioligand displacement binding assays are a cornerstone in determining the affinity of Dinorphin A for various opioid receptor subtypes, namely mu (µ), delta (δ), and kappa (κ). In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with cell membranes expressing that receptor. The ability of unlabeled Dinorphin A to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Studies have consistently shown that Dinorphin A exhibits a preference for the kappa opioid receptor (KOR). However, it is not entirely selective and can bind to mu and delta opioid receptors, albeit with lower affinity. For instance, in mammalian cells transfected with human opioid receptor cDNA clones, Dinorphin A displaced [³H]-diprenorphine with nanomolar Ki values at all three receptors. nih.gov It is important to note that the binding affinity can be influenced by the specific fragment of Dinorphin A being studied and the experimental conditions, such as the presence of peptidase inhibitors, which prevent the degradation of the peptide.

Table 1: Representative Binding Affinities (Ki) of Dinorphin A at Human Opioid Receptors

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

|---|---|---|---|

| Mu (µ) | [³H]diprenorphine | Dinorphin A | Nanomolar range nih.gov |

| Delta (δ) | [³H]diprenorphine | Dinorphin A | Nanomolar range nih.gov |

| Kappa (κ) | [³H]diprenorphine | Dinorphin A | Nanomolar range nih.gov |

| Kappa (κ) | [³H]-EKC | Dynorphin-(1-13) | 2.3 nih.gov |

Functional Cell-Based Assays (e.g., Calcium Mobilization, cAMP Assays)

Functional assays are crucial for determining whether the binding of Dinorphin A to a receptor results in a biological response, thereby classifying it as an agonist, antagonist, or inverse agonist. These assays often measure changes in intracellular second messengers, such as calcium ions (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP).

Calcium Mobilization Assays: Some studies have demonstrated that Dinorphin A can induce an increase in intracellular calcium. This effect can be mediated through various mechanisms, including the activation of bradykinin (B550075) receptors, which in turn leads to calcium influx via voltage-sensitive calcium channels in sensory neurons. researchgate.net This non-opioid mediated effect highlights the complex signaling pathways that Dinorphin A can engage.

cAMP Assays: The activation of kappa opioid receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Assays measuring the inhibition of forskolin-stimulated cAMP accumulation are commonly used to assess the functional potency (EC₅₀) and efficacy of Dinorphin A and its analogs. For example, cyclic Dyn A-(1-11)NH₂ analogs have been shown to inhibit adenylyl cyclase with potencies comparable to the parent peptide.

Table 2: Functional Activity of Dinorphin A Analogs in cAMP Assays

| Compound | Assay | Receptor | EC₅₀ (nM) |

|---|---|---|---|

| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (Isomer 1) | Adenylyl Cyclase Inhibition | Kappa | 0.80 |

| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (Isomer 2) | Adenylyl Cyclase Inhibition | Kappa | 0.47 |

Isolated Tissue Bioassays (e.g., Guinea Pig Ileum, Mouse Vas Deferens, Rabbit Vas Deferens)

Isolated tissue bioassays provide a more integrated assessment of a compound's pharmacological activity in a system that retains some physiological complexity. The guinea pig ileum, mouse vas deferens, and rabbit vas deferens are classical preparations used to characterize opioid receptor agonists. In these tissues, opioid agonists inhibit electrically evoked muscle contractions.

Guinea Pig Ileum: This preparation is rich in kappa and mu opioid receptors. Dinorphin A and its fragments, such as Dynorphin-(1-17) and Dynorphin-(1-8), produce a potent, dose-dependent inhibition of contractions, primarily through the activation of kappa opioid receptors. frontiersin.org The potency of these peptides can be influenced by the presence of peptidase inhibitors, which prevent their degradation. northwestern.edu

Mouse Vas Deferens: This tissue predominantly expresses delta and kappa opioid receptors. Dinorphin A and its analogs also inhibit contractions in this preparation. Interestingly, the receptor subtype mediating the effect of Dynorphin-(1-8) can shift from delta to kappa in the presence of peptidase inhibitors. frontiersin.org

Rabbit Vas Deferens: The rabbit vas deferens is considered to be a preparation that contains almost exclusively kappa opioid receptors. Dynorphin-(1-17) has been shown to act as a kappa-receptor agonist in this tissue. frontiersin.org

Table 3: Inhibitory Effects of Dinorphin A and Analogs in Isolated Tissue Bioassays

| Tissue | Compound | Primary Receptor Target | Observed Effect |

|---|---|---|---|

| Guinea Pig Ileum | Dinorphin-(1-17) | Kappa | Inhibition of contraction frontiersin.org |

| Guinea Pig Ileum | Dinorphin-(1-8) | Kappa | Inhibition of contraction frontiersin.org |

| Mouse Vas Deferens | Dinorphin-(1-17) | Kappa | Inhibition of contraction frontiersin.org |

| Mouse Vas Deferens | Dinorphin-(1-8) | Delta/Kappa | Inhibition of contraction frontiersin.org |

| Rabbit Vas Deferens | Dinorphin-(1-17) | Kappa | Inhibition of contraction frontiersin.org |

In Vivo Animal Models for Mechanistic Investigations

To understand the physiological and behavioral effects of this compound, researchers employ a variety of in vivo animal models. These models allow for the investigation of the compound's actions within the complexity of a living organism.

Neurobiological Models (e.g., CNS tissue, brain regions)

The distribution of dynorphins and their primary receptor, KOR, throughout the central nervous system provides a basis for their diverse functions. Prodynorphin mRNA is found in high concentrations in key brain regions associated with pain, emotion, and reward, including the hippocampus, amygdala, hypothalamus, and striatum.

Animal models are used to study how Dinorphin A levels and signaling are altered in various physiological and pathological states. For example, studies have shown that dynorphin (B1627789) expression is significantly increased in specific brain regions following traumatic brain injury. Furthermore, most dynorphin-expressing neurons in the superficial dorsal horn of the spinal cord are inhibitory interneurons. nih.gov In the nucleus accumbens, distinct subpopulations of dynorphin-containing neurons have been shown to drive opposing behaviors of aversion and reward. nih.gov

Pain Processing and Neuromodulation Research Paradigms

Dinorphin A has a well-established, yet complex, role in pain modulation. It can exert both analgesic and pronociceptive (pain-promoting) effects, depending on the context.

In the spinal cord, dynorphin acts as a key neuromodulator. It is released from certain inhibitory interneurons in the dorsal horn and can inhibit itch by acting on KORs. nih.govnih.govpsu.edu However, at higher concentrations or under conditions of nerve injury, dynorphin can contribute to the maintenance of chronic pain states. This pronociceptive effect is often mediated through non-opioid mechanisms, such as the activation of bradykinin receptors or interactions with the NMDA receptor complex. researchgate.net

Animal models of neuropathic and inflammatory pain are instrumental in dissecting these dual roles. For instance, studies have shown that spinal dynorphin levels are elevated in these models, and blocking dynorphin signaling can alleviate pain hypersensitivity. researchgate.net Research has also indicated that spinal dynorphin can promote opioid-induced abnormal pain and tolerance. mdpi.com Electrophysiological studies in brain slices have shown that dynorphin can increase the excitability of neurons in pain-processing areas like the periaqueductal gray. nih.gov

Advanced Analytical Techniques for Research Sample Analysis

The comprehensive analysis of this compound in preclinical research necessitates a suite of sophisticated analytical techniques. These methods are crucial for determining the peptide's purity, confirming its structure, quantifying its presence in biological samples, and understanding its cellular distribution. The selection of a specific technique is contingent on the research question at hand, with each method providing unique insights into the physicochemical and biological properties of the peptide.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and stability of this compound. This chromatographic technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptide analysis, reversed-phase HPLC (RP-HPLC) is the most common modality, where a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.

Trifluoroacetic acid (TFA) is frequently incorporated into the mobile phase at a low concentration (e.g., 0.1%) for several reasons. It acts as an ion-pairing agent, interacting with the positively charged residues of the peptide to improve retention and resolution on the hydrophobic stationary phase. researchgate.net Furthermore, TFA helps to maintain a low pH (around 2), which suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. researchgate.netsepscience.com The purity of Dinorphin A is determined by integrating the area of the main peptide peak and comparing it to the total area of all detected peaks, with purities often exceeding 95% for research-grade material. nih.gov Stability studies also rely on HPLC to monitor the degradation of the peptide over time under various storage conditions by observing the decrease in the main peak area and the appearance of new impurity peaks. nih.gov

Table 1: Typical HPLC Parameters for Dinorphin A Analysis

| Parameter | Value/Condition | Purpose |

| Column | Reversed-phase C18, (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Aqueous component, provides counter-ion |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | Organic component for elution |

| Gradient | Linear gradient of Mobile Phase B | To elute compounds with varying hydrophobicities |

| Flow Rate | 0.3 mL/min | Controls retention time and resolution |

| Detection | UV at 220 nm | Detection of the peptide bond |

| Column Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times |

Mass Spectrometry (MS) for Peptide Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Dinorphin A and to confirm its amino acid sequence. nih.govtaylorfrancis.com When coupled with a separation technique like HPLC (LC-MS), it provides a comprehensive characterization of the peptide. nih.govcsuohio.edu Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which transfers the peptide ions from solution to the gas phase with minimal fragmentation. nih.gov

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the precise determination of the molecular weight of Dinorphin A. For further structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In this technique, a specific precursor ion (the molecular ion of Dinorphin A) is selected and subjected to collision-induced dissociation (CID), which breaks the peptide backbone at specific locations. The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence of the peptide. csuohio.edu This method is invaluable for confirming the identity of synthesized or purified Dinorphin A and for identifying any potential modifications or impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of Dinorphin A in solution. nih.govyoutube.com While X-ray crystallography provides structural information in the solid state, NMR allows for the study of the peptide's conformation and dynamics in a more physiologically relevant environment. acs.orgnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign the resonances of all the protons in the peptide. acs.orgnih.gov

Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify protons that are coupled to each other within the same amino acid residue. The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space, even if they are far apart in the primary sequence. By analyzing the NOE patterns, distance restraints can be generated and used in computational modeling to calculate a family of structures that are consistent with the experimental data. acs.orgnih.gov Studies have used NMR to show that while Dinorphin A is largely unstructured in aqueous solution, it can adopt a more defined helical structure in the presence of membrane-mimicking environments like dodecylphosphocholine (B1670865) (DPC) micelles. acs.orgnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Counter-ion Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the qualitative and, in some cases, quantitative analysis of the trifluoroacetate (B77799) (TFA) counter-ion present in this compound. mdpi.com TFA is often used during the synthesis and purification of peptides and remains as a counter-ion to the positively charged amino acid residues. nih.govgenscript.com The presence of TFA can influence the peptide's properties and biological activity, making its detection important.

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The TFA counter-ion exhibits characteristic strong absorption bands, notably around 1670 cm⁻¹, 1200 cm⁻¹, and 1147 cm⁻¹. mdpi.com The band around 1200 cm⁻¹, corresponding to the C-F stretching vibration, is often used for quantification. mdpi.com However, the TFA absorption band near 1670 cm⁻¹ can overlap with the amide I band of the peptide, which is crucial for secondary structure analysis, complicating the interpretation of the peptide's conformational state. genscript.comnih.gov Therefore, while FT-IR is useful for confirming the presence of the TFA counter-ion, care must be taken when analyzing the peptide's secondary structure. nih.gov

Immunofluorescence and Confocal Microscopy for Cellular Localization

Immunofluorescence coupled with confocal microscopy is a powerful imaging technique used to visualize the subcellular localization of Dinorphin A within cells and tissues. nih.govcmu.eduresearchgate.netmdpi.com This method relies on the high specificity of antibodies to bind to their target antigen, in this case, Dinorphin A.

The process involves fixing and permeabilizing the cells or tissue sections to allow antibodies to access the intracellular environment. A primary antibody specific to Dinorphin A is then introduced, followed by a secondary antibody that is conjugated to a fluorescent dye (fluorophore) and recognizes the primary antibody. When excited by a laser of a specific wavelength, the fluorophore emits light at a longer wavelength, which is detected by the confocal microscope. The confocal microscope uses a pinhole to reject out-of-focus light, resulting in high-resolution optical sections of the sample. By acquiring a series of images at different focal planes (a z-stack), a three-dimensional reconstruction of the cell or tissue can be generated, revealing the precise location of Dinorphin A. nih.gov Studies have used this technique to show that dynorphin immunoreactivity is often confined to the perinuclear region of neuronal cell bodies. nih.gov

Radioimmunoassay (RIA) for Peptide Quantitation

Radioimmunoassay (RIA) is a highly sensitive and specific method for quantifying the concentration of Dinorphin A in biological fluids and tissue extracts. nih.govnih.gov This technique is based on the principle of competitive binding, where a radiolabeled version of Dinorphin A competes with the unlabeled Dinorphin A in the sample for a limited number of binding sites on a specific antibody.

In a typical RIA, a known amount of radiolabeled Dinorphin A and a specific anti-Dinorphin A antibody are incubated with the sample containing an unknown amount of unlabeled Dinorphin A. As the concentration of unlabeled Dinorphin A in the sample increases, it displaces more of the radiolabeled peptide from the antibody binding sites. After reaching equilibrium, the antibody-bound and free fractions of the radiolabeled peptide are separated, and the radioactivity of the antibody-bound fraction is measured. A standard curve is generated by plotting the percentage of bound radiolabeled peptide against known concentrations of unlabeled Dinorphin A. The concentration of Dinorphin A in the unknown sample can then be determined by interpolating its percentage of bound radioactivity on the standard curve. RIA has been successfully used to measure levels of dynorphin-like immunoreactivity in various biological samples. nih.govnih.gov

Methodological Considerations and Challenges in Dinorphin a Trifluoroacetic Acid Salt Research

Impact of Trifluoroacetate (B77799) Counter-ion on Experimental Data

The trifluoroacetate (TFA⁻) counter-ion, while essential for the synthesis and purification process, is not biologically inert and can interfere with experimental results. nih.govmdpi.com It can bind to the positively charged amino groups on the peptide, such as the N-terminus and the side chains of lysine (B10760008) and arginine, forming a peptide-TFA salt. mdpi.com This association can alter the peptide's physicochemical properties and introduce artifacts in various assays. genscript.comnih.gov

Residual TFA in a peptide preparation can lead to unpredictable and misleading results in cell-based experiments. genscript.com Studies have shown that TFA can directly affect cell viability and proliferation in a dose-dependent manner, independent of the peptide's own biological activity. nih.gov For instance, TFA has been reported to inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM. genscript.com Conversely, other studies have observed that TFA can stimulate the growth of certain cell lines, such as murine glioma cells, at micromolar concentrations. genscript.com This variability, where TFA can act as either an inhibitor or a promoter of cell growth, introduces a significant potential for false positives or reduced signals in peptide-based assays. genscript.comnih.gov The impact of the counter-ion can also be peptide-specific; for some antimicrobial peptides, the trifluoroacetate salt was found to be the least toxic, while for others, the acetate (B1210297) salt showed the lowest cytotoxicity. genscript.com These findings underscore the necessity of either removing the TFA counter-ion or using a more biologically compatible salt, such as hydrochloride or acetate, to ensure that the observed effects are attributable to the peptide itself. genscript.comresearchgate.net

Table 1: Reported Effects of Trifluoroacetate (TFA) in Cell-Based Assays

| Cell Type | TFA Concentration | Observed Effect | Source |

|---|---|---|---|

| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition of cell proliferation. | genscript.com |

| Chondrocytes | 10 nM - 100 nM | Inhibition of cell proliferation. | genscript.com |

| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis. | genscript.com |

This table is interactive. Click on the headers to sort the data.

The TFA counter-ion significantly complicates the structural analysis of peptides using spectroscopic methods. nih.govtoxicdocs.org In Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy, which are routinely used to determine the secondary structure of peptides, TFA presents a major challenge. genscript.comnih.gov It exhibits a strong absorbance band around 1670-1673 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹). genscript.comtoxicdocs.org This overlap can obscure the signals corresponding to the peptide's α-helical, β-sheet, or random coil structures, making accurate conformational analysis difficult or impossible. genscript.commdpi.com

Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of TFA can affect the chemical shifts of the peptide. nih.govacs.org Studies using 19F-NMR have been developed specifically to detect and quantify residual TFA in peptide samples. biopharma-asia.comandreas-brinkmann.net In mass spectrometry (MS), TFA is known to be a signal suppressor in electrospray ionization (ESI), reducing the sensitivity of the analysis. nih.govnih.govchromforum.org It forms strong ion pairs with the positively charged peptide, which can hinder the ionization process and lead to lower signal intensity compared to when other modifiers like formic acid are used. nih.govchromforum.org

Counter-Ion Exchange Procedures for Enhanced Research Purity

To mitigate the confounding effects of TFA, it is often necessary to exchange the trifluoroacetate counter-ion for a more biocompatible or experimentally neutral one, such as chloride (Cl⁻) or acetate (CH₃COO⁻). researchgate.netnih.gov Several procedures have been established for this purpose, each with its own advantages and limitations.

One of the most common methods is repeated lyophilization (freeze-drying) from a hydrochloric acid (HCl) solution. mdpi.comnih.govpeptide.com The peptide is dissolved in a dilute HCl solution (e.g., 10-100 mM), frozen, and then lyophilized. lifetein.compeptide.com Because HCl is a stronger acid than TFA, it protonates the trifluoroacetate, allowing the resulting volatile trifluoroacetic acid to be removed during lyophilization. nih.govresearchgate.net This process is typically repeated several times to ensure complete exchange. lifetein.compeptide.com However, the highly acidic conditions (pH < 1) can potentially cause degradation of sensitive peptides. nih.govresearchgate.net

Another widely used technique is ion-exchange chromatography. nih.govpeptide.com The peptide-TFA salt is passed through an anion-exchange resin that has been pre-loaded with the desired counter-ion, such as acetate. peptide.compeptide.com The trifluoroacetate ions are exchanged for the ions on the resin, and the resulting peptide salt is eluted. peptide.com

Reverse-phase HPLC can also be adapted for counter-ion exchange. lifetein.comnih.govgoogle.com The peptide is loaded onto an RP-HPLC column and washed extensively with a mobile phase containing the salt of the desired counter-ion (e.g., ammonium (B1175870) acetate) before being eluted with a gradient containing the corresponding acid (e.g., acetic acid). google.comchromforum.org

Table 2: Comparison of Common Counter-Ion Exchange Procedures

| Method | Principle | Advantages | Disadvantages | Sources |

|---|---|---|---|---|

| Lyophilization with HCl | Displacement of TFA by a stronger acid (HCl) followed by removal of volatile TFA via freeze-drying. | Simple, effective for complete exchange. | Very acidic conditions (pH < 1) may degrade sensitive peptides; requires multiple cycles. | mdpi.comnih.govpeptide.comresearchgate.net |

| Anion-Exchange Chromatography | TFA ions are exchanged for other anions (e.g., acetate) bound to a solid-phase resin. | Can be performed under mild pH conditions; high peptide recovery (>95%). | Requires specialized resins; may be more time-consuming. | nih.govtoxicdocs.orgpeptide.com |

| Reverse-Phase HPLC | The peptide is bound to the column while the mobile phase containing the new counter-ion washes away the TFA. | Can be integrated with purification; partial to almost complete exchange is possible. | Can lead to sample dilution; peptide recovery may be lower (~80%). | lifetein.comnih.govtoxicdocs.orgchromforum.org |

| Deprotonation/Reprotonation | The peptide is dissolved in a basic solution to remove the TFA, followed by reprotonation with the desired acid. | Allows for complete removal of TFA. | Requires use of basic solutions which can also degrade or modify the peptide. | nih.govtoxicdocs.org |

This table is interactive. Click on the headers to sort the data.

Factors Influencing Peptide Stability and Purity in Research Experiments

The stability and purity of Dinorphin A are critical for obtaining reliable and reproducible research data. Peptides are susceptible to both physical and chemical degradation, which can be influenced by a variety of intrinsic and extrinsic factors. royalsocietypublishing.orgnih.gov

Intrinsic Factors:

Amino Acid Sequence: The primary sequence of Dinorphin A dictates its inherent susceptibility to degradation. Certain amino acid residues are prone to specific chemical reactions like oxidation (Methionine, Tryptophan), deamidation (Asparagine, Glutamine), and cleavage at specific peptide bonds. royalsocietypublishing.orgnih.gov The sequence also determines the peptide's propensity to aggregate. nih.gov

Extrinsic Factors:

pH: The pH of the solution is a critical factor. nih.gov For many peptides, stability is lowest near their isoelectric point (pI), where the net charge is zero, increasing the likelihood of aggregation and precipitation. researchgate.net

Temperature: Higher temperatures generally accelerate the rates of chemical degradation and aggregation. researchgate.net Peptides should typically be stored at low temperatures, often in a lyophilized state.

Concentration: Peptide aggregation is often a concentration-dependent process. royalsocietypublishing.orgnih.gov At higher concentrations, the likelihood of intermolecular interactions leading to the formation of oligomers, fibrils, or amorphous aggregates increases.

Agitation: Physical stress from stirring or shaking can accelerate aggregation by increasing interactions at interfaces (e.g., air-water) and promoting the formation of nucleation sites. royalsocietypublishing.orgnih.gov

Excipients and Buffers: Salts and other components in the formulation buffer can influence stability. royalsocietypublishing.orgnih.gov Ions can screen electrostatic interactions or have specific effects (Hofmeister effects) that can either stabilize or destabilize the peptide structure. royalsocietypublishing.orgnih.gov

Impurities: The presence of impurities from the synthesis process can act as nucleation sites, promoting the aggregation of the target peptide. royalsocietypublishing.org

A study on the stability of Dynorphin (B1627789) A(1-8) highlighted its rapid metabolism in vitro, with the primary metabolite being [Leu5]enkephalin. nih.gov This demonstrates the peptide's susceptibility to enzymatic degradation, a key factor in its stability during biological assays. nih.gov

Table 3: Key Factors Affecting Peptide Stability

| Factor | Impact on Stability |

|---|---|

| pH | Affects solubility and aggregation, with instability often highest near the isoelectric point (pI). nih.govresearchgate.net |

| Temperature | Higher temperatures increase the rate of chemical degradation and aggregation. researchgate.net |

| Concentration | Higher concentrations promote self-association and aggregation. royalsocietypublishing.orgnih.gov |

| Agitation | Physical stress can induce aggregation at interfaces. royalsocietypublishing.orgnih.gov |

| Ionic Strength | Salts in the buffer can screen charges and have Hofmeister effects, influencing aggregation kinetics. royalsocietypublishing.orgnih.gov |

| Enzymatic Degradation | Peptidases in biological samples can rapidly cleave the peptide. nih.gov |

This table is interactive. Click on the headers to sort the data.

Addressing Variability in Research Outcomes Due to Peptide Formulation

Variability in research outcomes can often be traced back to inconsistencies in peptide formulation and handling. biomedgrid.com To ensure reproducibility, it is crucial to standardize these procedures.

A primary source of variability is the inaccurate determination of the peptide concentration. Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere. biomedgrid.com This can lead to significant errors in weighing if the water content is not accounted for. Furthermore, static charge on the lyophilized powder can make accurate weighing difficult, especially for highly basic peptides. biomedgrid.com

The dissolution process itself can introduce variability. Hydrophobic peptides may dissolve poorly or precipitate out of solution if the incorrect solvent or pH is used. biomedgrid.com The choice of formulation buffer, including its pH and the presence of excipients, is critical for maintaining the peptide's solubility and stability. nih.gov